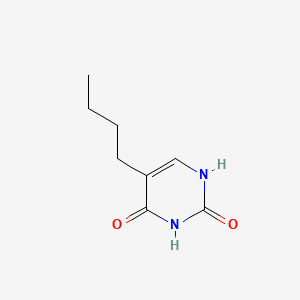
Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is a synthetic organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- typically involves the reaction of 4-methyl-2-oxazole with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are often employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-methylpropyl)-
- Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-ethylpropyl)-
Uniqueness
Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
57067-98-8 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-5-8(3)12(9(4)13)10-11-7(2)6-14-10/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
SIKRYBKSSUVSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C1=NC(=CO1)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)

![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)





![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
